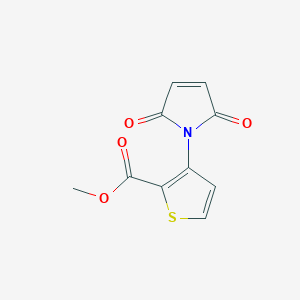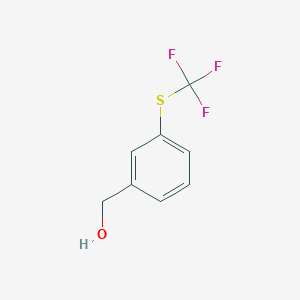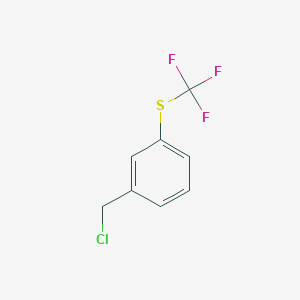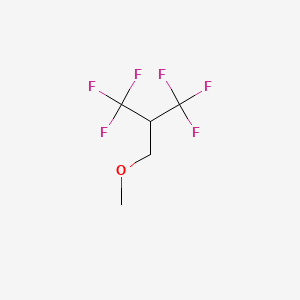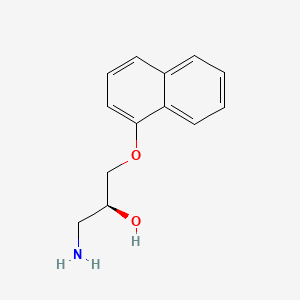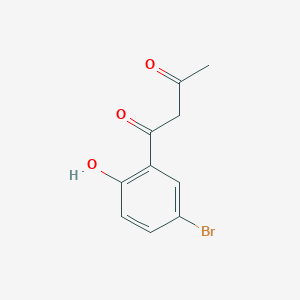
1-(5-ブロモ-2-ヒドロキシフェニル)-1,3-ブタンジオン
概要
説明
1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione is an organic compound known for its significant role in various chemical and biological applications. This compound features a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a butanedione moiety. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and pharmacology.
科学的研究の応用
1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the preparation of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an antidiabetic, antiulcer, and anticancer agent.
Industry: Utilized in the synthesis of heterocyclic compounds such as pyrazoles, isoxazoles, and triazoles.
作用機序
Target of Action
A similar compound, 6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile, has been reported to target the serine/threonine-protein kinase pim-1 .
Mode of Action
It is known that the compound can coordinate with transition metal ions through oxygen atoms
Biochemical Pathways
The compound’s ability to form complexes with transition metals suggests it may influence metal-dependent biochemical pathways .
Result of Action
The compound and its transition metal complexes have shown moderate to excellent antimicrobial activity against all tested bacteria and fungi . This suggests that the compound may exert its effects by disrupting microbial growth and survival.
準備方法
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione can be synthesized through several methods. One common approach involves the bromination of 2-hydroxyacetophenone in the presence of bromine and acetic acid. This reaction yields 5-bromo-2-hydroxyacetophenone, which is then subjected to a Claisen condensation with ethyl acetoacetate to form the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione often involves large-scale bromination and condensation reactions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
類似化合物との比較
1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione can be compared with other similar compounds, such as:
1-(2-Hydroxyphenyl)-1,3-butanedione: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione: Contains a chlorine atom instead of bromine, which affects its chemical properties and applications.
1-(5-Fluoro-2-hydroxyphenyl)-1,3-butanedione: The presence of a fluorine atom alters its electronic properties and reactivity.
The uniqueness of 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPQDUDCTCGTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403077 | |
| Record name | 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207387-68-6 | |
| Record name | 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


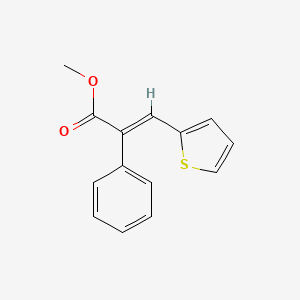
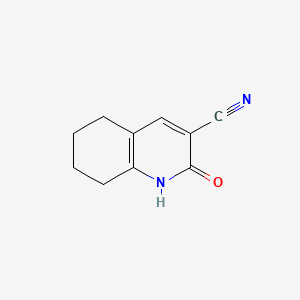
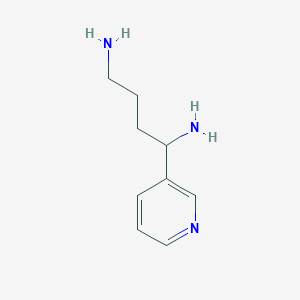
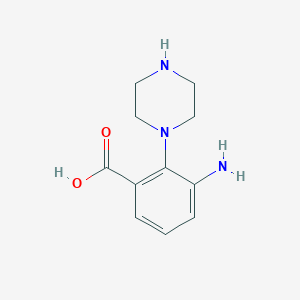
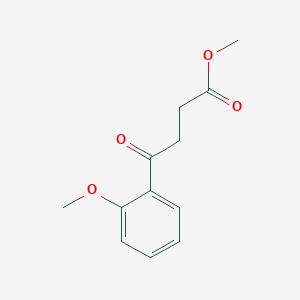
![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)
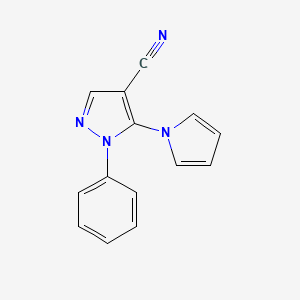
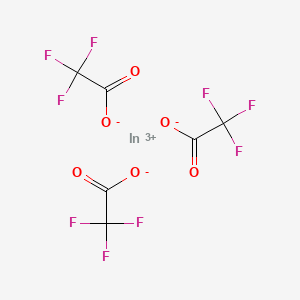
![Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate](/img/structure/B1608244.png)
